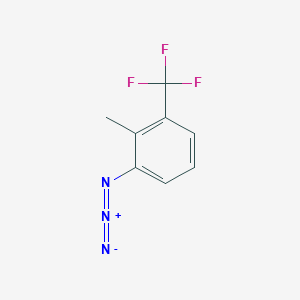
1-Azido-2-methyl-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-methyl-3-(trifluoromethyl)benzene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical reactions, particularly in the synthesis of other organic compounds. This compound is characterized by the presence of an azido group (-N₃), a methyl group (-CH₃), and a trifluoromethyl group (-CF₃) attached to a benzene ring.
Preparation Methods
The synthesis of 1-Azido-2-methyl-3-(trifluoromethyl)benzene typically involves the introduction of the azido group to a pre-existing aromatic compound. One common method is the diazotization of 2-methyl-3-(trifluoromethyl)aniline followed by a Sandmeyer reaction to replace the diazonium group with an azido group. The reaction conditions often require the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN₃) for the azidation step .
Chemical Reactions Analysis
1-Azido-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a catalyst.
Common reagents used in these reactions include sodium azide, reducing agents like LiAlH₄, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Azido-2-methyl-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Azido-2-methyl-3-(trifluoromethyl)benzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which are important in various chemical and biological processes. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
1-Azido-2-methyl-3-(trifluoromethyl)benzene can be compared with other azido-substituted aromatic compounds, such as:
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-bromobenzene
These compounds share similar reactivity due to the presence of the azido group but differ in their substituents, which can affect their chemical behavior and applications. The presence of the trifluoromethyl group in this compound makes it unique by providing additional stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
1-azido-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H6F3N3/c1-5-6(8(9,10)11)3-2-4-7(5)13-14-12/h2-4H,1H3 |
InChI Key |
HWUNTNOZFYQTKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=[N+]=[N-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















